Product packaging for 3-Oxochola-4,6-dien-24-oate(Cat. No.:)

3-Oxochola-4,6-dien-24-oate

Cat. No.: B1257927
M. Wt: 369.5 g/mol
InChI Key: CREVIXFSUWYGRJ-IHMUCKAYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxochola-4,6-dien-24-oate is a specialized organic anion belonging to the class of bile acids and derivatives . This steroid-based compound features a characteristic cholestane skeleton with a 3-oxo group and a 4,6-diene structure, culminating in a carboxylate group at the end of the side chain . With a molecular formula of C 24 H 33 O 3 and an average molecular weight of 369.525 g/mol, it serves as a molecule of interest in studying sterol and bile acid pathways . This compound is primarily valued in biochemical research for investigating microbial sterol degradation pathways. It is recognized as a steroid synthon, relevant in the context of engineering bacteria, such as Mycolicibacterium species, for the bioconversion of phytosterols into valuable C-19 and C-22 steroid precursors . These precursors are crucial for the industrial synthesis of steroid hormones, including sex hormones and adrenocortical hormones . Researchers can utilize this compound to probe the specific enzymatic steps involved in the side-chain cleavage and modification of sterols. Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33O3- B1257927 3-Oxochola-4,6-dien-24-oate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H33O3-

Molecular Weight

369.5 g/mol

IUPAC Name

(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H34O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5-6,14-15,18-21H,4,7-13H2,1-3H3,(H,26,27)/p-1/t15-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

CREVIXFSUWYGRJ-IHMUCKAYSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies in Academic Research

Discovery and Isolation from Marine Organisms

The marine environment, particularly invertebrates and their associated microbes, is a rich source of novel steroids. While the direct isolation of 3-Oxochola-4,6-dien-24-oate is not extensively documented, structurally similar compounds have been successfully identified and extracted. Research into a marine-derived bacterium, Rhodococcus sp., led to the characterization of a related steroid, 3,12-dioxochola-4,6-dien-24-oic acid, which shares the core chola-4,6-dien-24-oic acid structure mdpi.com.

The soft coral genus Dendronephthya (family Nephtheidae) has been a significant focus of natural product research due to its production of a wide array of unique steroids tandfonline.comnih.gov. Investigators have isolated numerous steroidal compounds from various Dendronephthya species collected from regions such as the Red Sea and the waters off the coast of Taiwan tandfonline.comntu.edu.tw.

While many of these compounds feature modified A-rings or unique side chains, they establish the genus as a prolific source of diverse steroid structures tandfonline.comnih.gov. For instance, studies on Dendronephthya gigantea collected off the coast of Taiwan led to the isolation of new steroids, including dendronesterone A, B, and C ntu.edu.tw. Although the specific compound this compound has not been explicitly reported from this genus in the available literature, the consistent discovery of other complex steroids underscores the biosynthetic capabilities of these organisms and marks them as a promising area for further investigation.

The isolation of steroids from marine organisms like soft corals involves a multi-step process designed to separate these compounds from a complex biological matrix. The general methodology employed in academic research is as follows:

Collection and Preparation : The soft coral specimens, such as Dendronephthya species, are first collected and typically freeze-dried to remove water and preserve the chemical integrity of their metabolites. The dried material is then cut or ground into smaller pieces to increase the surface area for extraction ntu.edu.twnih.gov.

Solvent Extraction : The prepared biomass is subjected to exhaustive extraction using organic solvents. Common solvent systems include methylene chloride (CH₂Cl₂) or a mixture of chloroform and methanol (CHCl₃/MeOH) tandfonline.comntu.edu.tw. This process yields a crude extract containing a mixture of lipids, pigments, and the desired secondary metabolites.

Fractionation and Chromatography : The crude extract is then partitioned and subjected to various chromatographic techniques for separation. Column chromatography (CC) over silica gel is a standard initial step to fractionate the extract based on polarity tandfonline.comntu.edu.tw. Further purification of these fractions is often achieved using methods like preparative thin-layer chromatography (PTLC), which allows for the isolation of individual compounds tandfonline.com. The structure of each isolated compound is ultimately elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.gov.

Detection as a Metabolite in Biological Research Models (Non-Clinical)

Beyond its marine connections, 3-Oxochola-4,6-dien-24-oic acid is recognized as an endogenous metabolite in biological fluids medchemexpress.com. Its presence, particularly in urine, has been noted in research models of liver disease, where it serves as a biomarker for specific metabolic dysfunctions nih.gov.

In research settings, elevated urinary levels of 3-Oxochola-4,6-dien-24-oic acid and the related 7α-hydroxy-3-oxochol-4-en-24-oic acid are strongly associated with a deficiency of the enzyme 3-oxo-Δ⁴-steroid 5β-reductase nih.govnih.gov. This enzyme is crucial for the normal bile acid synthesis pathway, and its dysfunction leads to an accumulation of atypical 3-oxo-Δ⁴ bile acids. The detection of these compounds in animal models, such as diet-induced obese mice with nonalcoholic steatohepatitis (NASH), has been correlated with inflammatory biomarkers, suggesting a role in the pathophysiology of metabolic liver disease .

The primary analytical method for the determination of 3-Oxochola-4,6-dien-24-oic acid in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS) nih.govnih.gov. Due to the low volatility of bile acids, a derivatization process is required prior to analysis. This typically involves methylation of the carboxylic acid group and trimethylsilylation (TMS) of any hydroxyl groups to make the molecule suitable for gas chromatography shimadzu.com. This method allows for sensitive and specific quantification, enabling researchers to study its metabolic relevance in various disease models nih.govdocumentsdelivered.com.

Biosynthesis and Biotransformation Pathways

Role as an Intermediate in Bile Acid Metabolism

3-Oxochola-4,6-dien-24-oate is a bile acid synthesized in the liver and has been identified as a human metabolite. biosynth.comebi.ac.uk It is a key intermediate in the 7α-dehydroxylation pathway, a critical process in the conversion of primary bile acids to secondary bile acids by intestinal bacteria. nih.govnih.gov This pathway involves a series of enzymatic reactions that ultimately remove the 7α-hydroxyl group from primary bile acids like cholic acid and chenodeoxycholic acid. nih.gov The formation of this compound is a crucial step in this multi-stage transformation. nih.govnih.gov Two related fetal bile acids, 3-oxochola-4,6-dien-24-oic acid and 7α-hydroxy-3-oxochol-4-en-24-oic acid, are normally present in the human fetus. nih.gov

Enzymatic Conversions Involving this compound

The transformation of bile acids is a highly specific enzymatic process. Several key enzymes and their genetic blueprints, often organized in operons, are responsible for the conversion of precursor molecules into this compound and its subsequent reactions.

The enzyme bile acid 7α-dehydratase (BA7αD), encoded by the baiE gene, plays a pivotal role in the formation of this compound. ebi.ac.uknih.govnih.gov This enzyme catalyzes the dehydration of a 7α-hydroxy-3-oxo-Δ⁴-cholenoic acid intermediate, leading to the creation of a double bond at the C6-C7 position and forming the 3-oxo-Δ⁴,⁶-bile acid intermediate. nih.govnih.gov This step is considered the rate-determining and irreversible step in the 7α-dehydroxylation pathway. nih.gov The enzyme from Eubacterium sp. strain VPI 12708 has been shown to be specific for C24 bile acids. ebi.ac.ukebi.ac.uk

The immediate precursor to the formation of this compound is 7α-hydroxy-3-oxochol-4-en-24-oate. ebi.ac.uknih.govrhea-db.org This precursor is itself formed from the oxidation of primary bile acids. nih.gov The enzyme BA7αD acts specifically on 7α-hydroxy-3-oxo-4-cholenoic acid and 7α,12α-dihydroxy-3-oxo-4-cholenoic acid to produce the corresponding 3-oxo-Δ⁴,⁶-dienoic acid derivatives. ebi.ac.ukebi.ac.uk

The enzymatic machinery for 7α-dehydroxylation is encoded by the bile acid inducible (bai) operon found in certain gut bacteria. nih.govmdpi.commdpi.com This operon contains a suite of genes that work in concert to carry out the multi-step conversion of primary to secondary bile acids. The baiE gene, which codes for the crucial BA7αD, is a key component of this operon. ebi.ac.uknih.gov Structural and functional studies of BaiE have revealed a trimeric structure with a conserved catalytic triad (B1167595) of amino acids (Tyr30, Asp35, and His83) essential for its enzymatic activity. nih.gov

Microbial Biotransformation and Degradation Pathways

The transformation of bile acids is a hallmark of the metabolic activity of the gut microbiome. Specific anaerobic bacteria are the primary drivers of these conversions, including the formation and subsequent degradation of this compound.

A limited number of intestinal anaerobic bacteria are capable of carrying out the 7α-dehydroxylation of bile acids. mdpi.com Among the most well-studied are Clostridium scindens and strains previously classified as Eubacterium sp., such as VPI 12708, which has since been reclassified as C. scindens. nih.govresearchgate.netasm.org These bacteria possess the necessary bai operon to convert primary bile acids into secondary bile acids. mdpi.commdpi.com C. scindens is recognized as a high-activity 7α-dehydroxylating bacterium. asm.org The biotransformation of bile acids by these microorganisms is influenced by environmental factors such as pH, with neutral to slightly alkaline conditions favoring the production of secondary bile acids. mdpi.com While these bacteria are responsible for the formation of this compound as an intermediate, they also carry out further reductive steps to generate the final secondary bile acids. nih.gov Additionally, some environmental bacteria, like Novosphingobium sp. strain Chol11, can degrade bile salts through pathways involving 3-keto-Δ⁴,⁶ intermediates. researchgate.net

Cholate (B1235396) Degradation by Specific Bacterial Strains (e.g., Pseudomonas sp. strain Chol1)

Pseudomonas sp. strain Chol1 is a well-studied model organism for the aerobic degradation of cholate. asm.org This bacterium initiates the breakdown process through oxidation of the steroid's A-ring and subsequent β-oxidation of the acyl side chain. oup.com The degradation pathway in strain Chol1 is characterized by the formation of intermediates with a 3-keto-Δ¹,⁴-diene structure in the steroid skeleton. nih.govuni-konstanz.de The process converts cholate into C₁₉ steroids, specifically 7α,12β-dihydroxy-androsta-1,4-diene-3,17-dione (12β-DHADD), which is then further metabolized. nih.govuni-konstanz.de

However, the formation of this compound, which possesses a 3-keto-Δ⁴,⁶-diene structure, occurs via a different and distinct pathway. nih.gov This alternative route has been identified in other bacteria, such as Dietzia sp. strain Chol2 and Novosphingobium sp. strain Chol11. nih.govuni-konstanz.denih.gov In this pathway, degradation is initiated by modifications that include the elimination of the 7α-hydroxyl group, leading to the characteristic Δ⁴,⁶-diene structure. nih.govmdpi.com The presence of these two distinct pathways highlights the metabolic diversity among bacteria in utilizing bile salts as a carbon and energy source. nih.gov

Identification and Accumulation of Metabolic Intermediates in Microbial Cultures

The study of bacterial mutants and culture supernatants has been crucial for identifying the steps in cholate degradation pathways. By blocking specific enzymatic reactions, researchers can induce the accumulation of metabolic intermediates.

In mutants of Pseudomonas sp. strain Chol1, which utilizes the Δ¹,⁴ pathway, several key intermediates have been identified. For instance, a transposon mutant with a defect in a putative acyl-CoA dehydrogenase was found to accumulate 7α,12α-dihydroxy-3-oxopregna-1,4-diene-20-carboxylate (DHOPDC). asm.org Another mutant, defective in a thiolase gene, accumulated (22E)-7α,12α-dihydroxy-3-oxochola-1,4,22-triene-24-oate (DHOCTO). oup.com

Conversely, in bacteria that employ the Δ⁴,⁶ pathway, a different set of intermediates is observed. Novosphingobium sp. strain Chol11, for example, produces 12α-hydroxy-3-oxo-4,6-choldienoate (HOCDA), a synonym for 3-Oxochola-4,6-dien-24-oic acid, as a prominent intermediate during cholate degradation. mdpi.com Other related compounds, such as 3,12-dioxo-4,6-choldienoic acid (DOCDA), have also been identified in cultures of strains like Dietzia sp. strain Chol2. nih.govuni-konstanz.de

Table 1: Key Metabolic Intermediates in Cholate Degradation Pathways

Enzymatic Activities in Side Chain Cleavage (e.g., Thiolase, Enoyl CoA Hydratase)

The cleavage of the C-5 acyl side chain of cholate is a critical phase in its degradation. This process is analogous to the β-oxidation of fatty acids and involves a series of enzymatic reactions. nih.gov A prerequisite for side chain degradation is the activation of the steroid's carboxylic acid group by its attachment to coenzyme A (CoA), a reaction catalyzed by an acyl-CoA synthetase. oup.comresearchgate.net

Following CoA activation, the side chain is shortened. In actinobacteria, this occurs through successive β-oxidation cycles that release acetyl-CoA and propionyl-CoA. asm.org This process involves several key enzyme families:

Acyl-CoA Dehydrogenases: These enzymes introduce a double bond into the acyl-CoA ester. ufz.de

Enoyl-CoA Hydratases: These enzymes, such as those from the MaoC family, catalyze the stereospecific addition of water across the double bond of the enoyl-CoA intermediate. nih.govresearchgate.net

Hydroxyacyl-CoA Dehydrogenases: These enzymes oxidize the resulting hydroxyl group. nih.gov

Thiolases/Aldolases: The final step involves the cleavage of the C-C bond. While classic β-oxidation uses thiolases, cholate degradation in some bacteria like Pseudomonas sp. strain Chol1 proceeds via an aldolytic cleavage mechanism involving an aldolase, which generates a free aldehyde intermediate. nih.govuni-konstanz.deufz.deasm.org

Table 2: Key Enzymes in Steroid Side Chain Cleavage

Stereochemical Aspects of Biotransformation Reactions

The biotransformation of bile acids is characterized by a high degree of stereochemical specificity. epa.gov Bacterial enzymes precisely control the configuration of the steroid nucleus and its substituents.

A key stereochemical reaction is the epimerization of hydroxyl groups at positions C-3, C-7, and C-12. nih.gov This process involves the oxidation of a hydroxyl group (e.g., 7α-OH) to a stable oxo-intermediate, followed by the reduction of this keto group to a hydroxyl group in the opposite configuration (e.g., 7β-OH). oup.com This is accomplished through the combined action of α- and β-hydroxysteroid dehydrogenases (HSDHs). oup.com

The formation of the Δ⁴,⁶-diene structure found in this compound is a direct result of a stereospecific enzymatic reaction. In Novosphingobium sp. strain Chol11, a 7α-hydroxysteroid dehydratase, named Hsh2, has been identified. nih.gov This enzyme catalyzes the elimination of the 7α-hydroxyl group and a proton from C-6, creating the C6-C7 double bond and thus forming the characteristic conjugated diene system of the compound. nih.govmdpi.com

Furthermore, the stereochemistry of the A/B ring fusion is a critical aspect, distinguishing between the non-planar 5β (cis) configuration typical of primary human bile acids and the planar 5α (trans) or "allo" configuration. epa.govnih.gov The enzymatic reactions in bacterial degradation pathways must accommodate or modify this core structure. The hydration step in side-chain β-oxidation is also stereospecific, with different families of enoyl-CoA hydratases producing distinct stereoisomers of the hydroxyacyl-CoA intermediate. nih.gov

Table of Mentioned Compounds

Molecular Interactions and Investigated Biological Activities Non Clinical

Interactions with Specific Enzymes and Proteins

Research specifically detailing the interactions of 3-Oxochola-4,6-dien-24-oate with specific enzymes and proteins is limited. The following sections outline the type of data that is yet to be established for this particular compound.

Binding Domains and Enzyme Kinetics (Non-Quantitative Data)

There is currently no available non-quantitative data from published studies describing the specific binding domains or the enzyme kinetics of this compound with target proteins. Such research would be essential to understand its mechanism of action, including which enzymes it may inhibit or activate and the nature of its binding interactions.

Modulation of Cellular Signaling Pathways (e.g., ERK pathway, iNOS/COX-2 expression)

While the modulation of cellular signaling pathways is a critical area of pharmacological research, specific studies on how this compound affects pathways such as the ERK pathway or the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) have not been reported.

Inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, are often mediated by these pathways. For instance, the activation of macrophages by LPS typically leads to increased expression of iNOS and COX-2, which are key enzymes in the inflammatory process. nih.govnih.govnih.govnih.gov The investigation into whether this compound can modulate these pathways remains a subject for future research.

Signaling Pathway General Role in Inflammation Reported Modulation by Test Compounds (General) Data on this compound
ERK Pathway Regulates cell proliferation, differentiation, and survival; involved in inflammatory responses.Various natural and synthetic compounds have been shown to inhibit ERK phosphorylation in inflammatory models.Not documented
iNOS Expression Produces nitric oxide (NO), a key inflammatory mediator in macrophages.Many anti-inflammatory agents suppress the expression of iNOS in LPS-stimulated cells. nih.govnih.govnih.govnih.govNot documented
COX-2 Expression Catalyzes the synthesis of prostaglandins, which are central to inflammation and pain.Inhibition of COX-2 expression is a common mechanism for anti-inflammatory drugs. nih.govnih.govnih.govnih.govNot documented

In Vitro Biological Activities and Mechanistic Studies

The following subsections explore the potential in vitro biological activities of this compound based on studies of related compounds and established experimental models.

Antifouling Activity in Model Organisms (e.g., Barnacle Larvae)

There are no direct studies reporting the antifouling activity of this compound. However, research into related bile acid derivatives suggests this could be a potential area of activity. A study on peracetylated cholic acid, a lipophilic derivative of another bile acid, demonstrated potent antifouling activity in both laboratory and field trials. conicet.gov.arnih.gov This finding supports the hypothesis that certain lipophilic bile acid derivatives found in marine invertebrates may function as natural antifoulants. conicet.gov.ar These compounds are thought to deter the settlement of fouling organisms like barnacle larvae and mussels. conicet.gov.arnih.gov

Model Organism Activity of Related Bile Acid Derivatives Observed Effect Data on this compound
Barnacle Larvae (Amphibalanus amphitrite) General antifouling compounds are tested for their ability to inhibit larval settlement. nih.govInhibition of settlement and metamorphosis.Not documented
Mussel (Mytilus edulis platensis) Peracetylated cholic acid was evaluated for toxicity and settlement inhibition. conicet.gov.arnih.govShowed antifouling effects in laboratory assays and paint formulations. conicet.gov.arNot documented

Cytotoxic Effects in Specific Cell Lines (e.g., Macrophage Cells)

Specific data on the cytotoxic effects of this compound on macrophage cell lines, such as the J774 or RAW 264.7 lines, is not available in the reviewed scientific literature. Cytotoxicity assays are fundamental for determining the concentration at which a compound may induce cell death, which is a critical parameter for interpreting the results of other biological assays.

Anti-Inflammatory Properties in Cellular Models (e.g., LPS-stimulated RAW264.7 cells)

The anti-inflammatory properties of this compound have not been specifically investigated. The standard model for such studies involves using murine macrophage cells like RAW 264.7, which are stimulated with LPS to induce an inflammatory response. nih.gove-jar.orgresearchgate.net This response is characterized by the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com The potential of this compound to suppress the production of these molecules in this model system has yet to be determined.

Role as a Signaling Molecule in Lipid Homeostasis Research

Detailed Research Findings

Direct research investigating the specific role of this compound as a signaling molecule in lipid homeostasis is limited in non-clinical studies. However, its structural characteristics as a 3-oxo derivative of a bile acid suggest a potential role in metabolic regulation, similar to other oxo-bile acids that have been studied more extensively. Bile acids, as a class, are well-recognized as signaling molecules that regulate lipid and glucose metabolism. nih.govnih.gov They exert their effects primarily through the activation of nuclear receptors, most notably the farnesoid X receptor (FXR), and G-protein coupled receptors like TGR5. nih.govmdpi.com

The presence of a 3-oxo group can influence the biological activity of bile acids. For instance, the microbial bile acid metabolite 3-oxo-lithocholic acid (3-oxo-LCA), which shares the 3-oxo structural feature with this compound, has been identified as an agonist of the farnesoid X receptor (FXR). wisc.edu Activation of FXR is a critical event in the regulation of lipid homeostasis. FXR signaling impacts the expression of numerous genes involved in cholesterol metabolism, lipogenesis, and triglyceride clearance. researchgate.netmdpi.com

Research on 3-oxo-LCA has demonstrated that its interaction with FXR can lead to the transcriptional regulation of genes that influence metabolic pathways. wisc.edu While direct evidence for this compound is not available, the findings on 3-oxo-LCA provide a plausible framework for its potential mechanism of action. The activation of FXR by a bile acid derivative can trigger a cascade of events that ultimately affects lipid levels.

Given that this compound is an intermediate in the synthesis of various bile acids, its cellular concentration is likely tightly regulated. chemicalbook.com Its formation is a step in the metabolic pathway of cholesterol catabolism. nih.gov In conditions of hepatobiliary disease, altered bile acid metabolism can lead to the accumulation of atypical bile acids, including this compound, which has been detected in the urine of patients with such conditions. glpbio.commedchemexpress.com This suggests that its levels are dynamic and may change in pathological states, potentially impacting signaling pathways involved in lipid metabolism.

The study of structurally similar compounds provides insights into how this compound might function. The general mechanism for bile acid signaling in lipid homeostasis involves the regulation of key enzymes and transporters. For example, FXR activation in the liver can suppress the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis. researchgate.net Furthermore, FXR signaling can influence the clearance of triglycerides from the circulation by regulating the expression of apolipoproteins. mdpi.com

Interactive Data Table: Effects of the Structurally Related 3-oxo-LCA on FXR Signaling and Cancer Cell Growth

The following table summarizes the observed effects of 3-oxo-lithocholic acid (3-oxo-LCA), a structurally similar 3-oxo bile acid, based on a study by Dong et al. This data is presented to illustrate the potential signaling capabilities of 3-oxo bile acids, though these findings have not been directly demonstrated for this compound.

ParameterObservation with 3-oxo-LCA TreatmentImplication for Signaling and Lipid Homeostasis
FXR Activation Identified as an FXR agonist.Suggests potential to activate FXR signaling pathways that regulate lipid metabolism.
Cell Growth (CRC cells) Inhibited the growth of human and mouse colorectal cancer cells.Highlights a potential role in regulating cell proliferation, a process often linked to metabolic signaling.
Intestinal Stem Cell Proliferation Restrained the proliferation of intestinal stem cells in organoids.Indicates a possible influence on gut health and epithelial homeostasis, which is interconnected with lipid absorption and metabolism.
Bile Acid Levels in vivo (APCmin/+ mice) Decreased overall bile acid levels.Points towards a feedback regulation of bile acid synthesis, a key aspect of lipid and cholesterol homeostasis.
Gut Barrier Function in vivo (APCmin/+ mice) Improved gut barrier function.A healthy gut barrier is crucial for preventing the translocation of inflammatory molecules that can disrupt lipid metabolism.
Tumor Progression in vivo (APCmin/+ mice) Inhibited tumor progression.Demonstrates a potent biological effect that may be mediated through the modulation of metabolic and signaling pathways.
Apoptotic Gene Regulation Transcriptionally regulated key apoptotic genes.Shows an influence on fundamental cellular processes, which can be linked to metabolic health.

Chemical Synthesis and Structural Modification Strategies for Research Purposes

Total Synthesis and Semi-Synthesis Methodologies

For complex steroidal molecules like 3-Oxochola-4,6-dien-24-oate, semi-synthesis from readily available natural products is the most practical and common approach. Naturally occurring bile acids such as cholic acid and chenodeoxycholic acid serve as convenient starting materials for these synthetic routes. The conversion of these precursors involves a sequence of enzymatic and chemical reactions to modify the steroid core and side chain. frontiersin.orgnih.gov

The synthesis of this compound begins with the formation of key intermediates from primary bile acids. The initial steps focus on modifying the functional groups on the steroid's A-ring.

A typical synthetic pathway involves:

Protection of Hydroxyl Groups: In starting materials like cholic acid, which contains hydroxyl groups at positions C3, C7, and C12, the C7 and C12 hydroxyls are often protected. This is commonly achieved through formylation, selectively leaving the C3 hydroxyl group available for modification.

Oxidation: The unprotected C3 hydroxyl group is oxidized to a ketone, forming a 3-oxo (or 3-keto) intermediate. This is a crucial step in establishing the carbonyl function required in the final product.

Introduction of Unsaturation: To create the Δ⁴ double bond, a process of bromination at the C4 position, followed by dehydrobromination, is employed. This yields a 3-oxo-Δ⁴-steroid intermediate, a foundational structure for the target compound.

The chemical synthesis of related fetal bile acids, including this compound, has been described in the literature, underscoring its importance in biological and clinical research. nih.gov

Table 1: Key Intermediates in the Semi-Synthesis of this compound

Starting Material Key Intermediate Transformation
Cholic Acid 3-Oxo-7α,12α-dihydroxy-5β-cholan-24-oic acid Selective protection and oxidation
3-Oxo-bile acid 3-Oxochol-4-en-24-oic acid Bromination and Dehydrobromination
3-Oxochol-4-en-24-oic acid 3-Oxochola-4,6-dien-24-oic acid Dehydrogenation

Key Synthetic Reactions and Reagents (e.g., Horner-Wadsworth-Emmons Reaction, Oxidation Systems)

Specific chemical reactions are instrumental in constructing the this compound molecule and its derivatives.

Oxidation Systems for Dienone Formation: The introduction of the second double bond at the C6 position to form the characteristic 4,6-diene system is a critical oxidation step. This can be achieved through several methods:

Dehydrogenation: A 3-oxo-Δ⁴ intermediate can be further dehydrogenated using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or selenium dioxide (SeO₂).

Extended Dehydrobromination: In some synthetic schemes, extending the dehydrobromination reaction used to create the C4 double bond can also lead to the elimination of a leaving group at C7, thereby forming the C6 double bond simultaneously.

Horner-Wadsworth-Emmons (HWE) Reaction: While not typically used for creating the core 4,6-diene structure, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for modifying the side chain of bile acid intermediates. This reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde or ketone to form an alkene, usually with high E-selectivity. For example, the HWE reaction can be used to extend the side chain of a C22-aldehyde intermediate, such as (20S)-3-oxo-23,24-dinorchol-4-en-22-al, to build the full C24-oate side chain seen in the target molecule and its analogs. researchgate.net

Synthesis of Stereoisomers and Analogs

The synthesis of specific stereoisomers and functionalized analogs of this compound is essential for structure-activity relationship studies and for investigating specific biological functions.

Control of stereochemistry, particularly at chiral centers in the side chain like C20, is a significant aspect of bile acid synthesis. The preparation of specific C20 epimers (diastereoisomers with different configurations at the 20th carbon) can be achieved through strategic synthesis.

For instance, starting with a C20 aldehyde intermediate, it is possible to induce epimerization at this position. Refluxing the (20S)-aldehyde in a mixture of sulfuric acid and ethanol (B145695) can lead to racemization, producing a mixture of (20R) and (20S) epimers. researchgate.net Subsequent reaction steps, such as a side-chain extension via the HWE reaction, can then be performed on this mixture. The resulting diastereomeric products can often be separated by methods like fractional crystallization to afford the pure (20R) and (20S) isomers. researchgate.net This approach allows for the synthesis and characterization of specific diastereoisomers needed for research.

The carboxylic acid group at C24 is a common site for derivatization to produce various analogs.

Methyl Esters: Conversion of the C24-carboxylic acid to its corresponding methyl ester is a frequent modification. This is often done to aid in purification (e.g., by chromatography or crystallization), improve solubility in organic solvents, or to protect the carboxylic acid during other synthetic transformations. researchgate.netnist.gov

Functionalized Analogs: The basic scaffold of this compound can be modified to create a library of analogs for biological screening. This can include conjugation of the C24-carboxylic acid with amino acids like glycine (B1666218) or taurine, a process that occurs naturally in the liver to increase the water solubility of bile acids. nih.govyoutube.com Such modifications are crucial for studying the role of these molecules in metabolic signaling and transport.

Process Optimization and Impurity Control in Research-Scale Synthesis

In any multi-step synthesis, process optimization and the control of impurities are vital to ensure the final product's purity and to maximize yield. This is particularly important in steroid chemistry, where multiple chiral centers can lead to the formation of hard-to-separate isomeric impurities.

Key strategies include:

Stereoselective Reagents: To control the formation of stereoisomers, highly selective reagents are employed. For example, in the reduction of a 3-keto group, using an enzyme like 3α-hydroxysteroid dehydrogenase can achieve a 100% conversion to the desired 3α-hydroxy product, avoiding the formation of the 3β-epimer. nih.gov

Catalyst Optimization: The choice of catalyst can dramatically affect the stereochemical outcome of a reaction. In hydrogenation reactions to reduce double bonds, switching from a standard palladium on carbon (Pd/C) catalyst to palladium–copper nanowires (Pd–Cu NWs) has been shown to significantly improve the desired diastereomeric ratio (e.g., 5β-H:5α-H from 85:15 to 97:3). nih.gov

Impurity Profiling: A critical aspect of process control is the identification and characterization of process-related impurities. Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to monitor reaction progress and identify byproducts. nih.govresearchgate.net For significant impurities, it may be necessary to synthesize them independently to serve as reference standards for analytical method validation. nih.gov

Purification Methods: Robust purification techniques are essential. Repeated crystallization from appropriate solvents is a classic and effective method for purifying steroids and removing minor impurities. britannica.com

By carefully optimizing reaction conditions and diligently monitoring for impurities, high-purity this compound can be synthesized on a research scale for biological and pharmacological studies.

Preparation of Isotopically Labeled this compound for Tracer Studies

The use of isotopically labeled compounds is crucial for a variety of biomedical and metabolic studies, allowing for the sensitive and specific tracking of molecules in vivo and in vitro. For this compound, the introduction of isotopic labels such as tritium (B154650) (³H), deuterium (B1214612) (²H), or carbon-13 (¹³C) would enable detailed investigation into its metabolic fate, pharmacokinetics, and interaction with biological systems. The synthesis of such labeled compounds generally involves either late-stage isotopic exchange reactions on the final molecule or a more complex de novo synthesis from labeled precursors.

Several established methods for the isotopic labeling of steroids and bile acids can be adapted for the preparation of labeled this compound. The choice of isotope and labeling position depends on the specific requirements of the tracer study, including the desired signal strength for detection and the metabolic stability of the label.

One common strategy for introducing tritium or deuterium into a 3-keto steroid is through enolate chemistry. The presence of the 3-oxo functionality in this compound allows for the exchange of the protons on the adjacent C-2 and C-4 positions. This can be achieved by treating the compound with a source of the isotope, such as tritiated water (³H₂O) or deuterium oxide (D₂O), under basic conditions. For instance, chromatography on basic alumina (B75360) impregnated with tritiated water has been shown to be an effective method for labeling 3-keto bile acid methyl esters at the C-2 and C-4 positions via enolic exchange nih.gov. A similar approach using a base catalyst in the presence of D₂O could be employed to introduce deuterium at these positions nih.govacs.org.

The conjugated diene system at C-4 and C-6 introduces the possibility of labeling at the C-6 and C-7 positions as well, although this may require different synthetic strategies. For example, selective reduction of a suitable precursor with a deuterated or tritiated reducing agent could be a viable route.

For the introduction of carbon isotopes like ¹³C or ¹⁴C, a more elaborate synthetic approach is typically necessary. This would involve a multi-step synthesis starting from a commercially available, isotopically labeled building block. The specific synthetic route would depend on the desired position of the carbon label within the this compound molecule.

The following interactive data table summarizes potential isotopic labeling strategies for this compound, along with the type of isotope, potential labeling positions, and a general description of the methodology.

IsotopePotential Labeling Position(s)General MethodologyNotes
³H (Tritium)C-2, C-4Enolic exchange with tritiated water (³H₂O) on basic alumina. nih.govA relatively straightforward method for introducing a radiolabel.
²H (Deuterium)C-2, C-4Base-catalyzed exchange with deuterium oxide (D₂O). nih.govacs.orgUseful for preparing stable isotope-labeled internal standards for mass spectrometry.
¹³C (Carbon-13)VariousMulti-step synthesis from a ¹³C-labeled precursor.Allows for positional labeling to trace specific parts of the molecule in metabolic studies.
¹⁴C (Carbon-14)VariousMulti-step synthesis from a ¹⁴C-labeled precursor, such as [¹⁴C]CO₂. nih.govProvides a long-lived radiolabel for extended tracer studies.

Detailed Research Findings

The stability of the isotopic label is a critical consideration. For tritium and deuterium introduced at the C-2 and C-4 positions, the labels are generally stable under physiological conditions, as demonstrated for other 3-keto bile acids that have been shown to retain their label during enterohepatic cycling nih.gov. However, the potential for back-exchange under certain chemical conditions must be considered during sample workup and analysis.

The choice between a stable isotope (²H, ¹³C) and a radioisotope (³H, ¹⁴C) depends on the application. Stable isotopes are advantageous for studies where the use of radioactivity is not feasible or desirable, and they are typically detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy wikipedia.org. Radioisotopes offer high sensitivity and are detected through scintillation counting or autoradiography, making them suitable for tracing very small quantities of the compound nih.gov.

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Structure Elucidation and Confirmation

Spectroscopic techniques are fundamental in determining the molecular structure of 3-Oxochola-4,6-dien-24-oate, providing detailed information about its atomic composition and connectivity.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₂₄H₃₄O₃. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the fragmentation of the side chain and characteristic losses from the steroid nucleus would be indicative of the cholane (B1240273) skeleton. Predicted collision cross-section (CCS) values for different adducts of 3-oxochola-4,6-dien-24-oic acid provide further analytical parameters for its identification uni.lu.

Table 1: Predicted Mass Spectrometry Data for 3-Oxochola-4,6-dien-24-oic Acid Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺371.25808194.2
[M+Na]⁺393.24002197.9
[M-H]⁻369.24352196.7
[M+NH₄]⁺388.28462214.1
[M+K]⁺409.21396192.1

Infrared (IR) Spectroscopy reveals the presence of specific functional groups. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone at C-3 and the carboxylic acid at C-24. Additionally, C=C stretching vibrations from the conjugated diene system in the A and B rings would be observed.

Chromatographic Separation and Purification Techniques in Research

Chromatographic methods are indispensable for the isolation, purification, and quantification of this compound from complex biological matrices or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification and analysis of bile acids and their derivatives. Reversed-phase HPLC, using a C18 column with a mobile phase gradient of acetonitrile and water (often with an acid modifier like formic acid), is commonly employed for the separation of these compounds based on their polarity. The high resolution of HPLC allows for the separation of closely related isomers, which is crucial in the analysis of steroid metabolism.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of bile acids shimadzu.comnih.govshimadzu.comfrontiersin.org. Due to the low volatility of bile acids, derivatization is a necessary step prior to GC analysis shimadzu.comshimadzu.com. The carboxyl and hydroxyl groups are typically converted to more volatile esters and ethers (e.g., methyl esters, trimethylsilyl ethers) shimadzu.comshimadzu.com. This method offers excellent separation and sensitive detection, making it suitable for quantitative studies in biological fluids nih.gov.

Table 2: Chromatographic Techniques for the Analysis of this compound

TechniqueStationary PhaseMobile Phase/Carrier GasDetection
HPLCReversed-phase (e.g., C18)Acetonitrile/Water GradientUV, MS
GCCapillary column (e.g., polysiloxane)Helium or HydrogenFID, MS

X-ray Diffraction Analysis for Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous assignment of its absolute stereochemistry. While specific X-ray diffraction data for this compound is not currently available in the public domain, this technique would be invaluable for confirming the precise spatial arrangement of all atoms in the molecule. For a molecule with multiple chiral centers, such as this compound, X-ray analysis of a single crystal would provide conclusive evidence of the stereochemical configuration at each center, which is critical for understanding its biological activity and receptor interactions. This technique has been successfully applied to determine the stereochemistry of other complex steroid derivatives.

Application of Molecular Modeling in Pathway and Interaction Studies

Computational approaches, including molecular modeling, are increasingly used to investigate the metabolic pathways and interactions of bile acids with their biological targets. Physiology-based pharmacokinetic (PBPK) models, for example, can simulate the systemic circulation and metabolism of bile acids, offering insights into their distribution and kinetics in the body nih.govbiorxiv.org.

Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with various receptors, such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1/TGR5). These computational studies can predict the binding affinity and orientation of the ligand within the receptor's binding pocket, helping to elucidate the molecular basis of its signaling activities. Such in silico studies are instrumental in guiding further experimental research and in the rational design of new therapeutic agents that target bile acid signaling pathways nih.govmdpi.com.

Structure Activity Relationship Sar Investigations

Correlation Between Structural Modifications and Biological Activities

The core structure of 3-Oxochola-4,6-dien-24-oate, comprising a tetracyclic steroid nucleus with a 3-keto group, conjugated double bonds at the C4-C5 and C6-C7 positions, and a carboxylic acid side chain at C-17, presents multiple sites for structural modification. Changes at any of these positions can lead to significant alterations in the compound's physicochemical properties, such as lipophilicity, steric profile, and electronic distribution, which in turn can profoundly impact its interaction with biological targets.

Research on various steroid classes has established that even minor structural changes can lead to dramatic shifts in biological activity. For instance, in the broader context of bile acids, to which the cholane (B1240273) structure is related, modifications to the steroid nucleus are a key strategy for modulating their biological functions, including their roles as signaling molecules that activate specific receptors. The synthesis of new bile acid analogs is a common approach to elucidate these structure-activity relationships and to develop compounds that can selectively activate these receptors for therapeutic purposes. nih.govwgtn.ac.nz

In the case of compounds with a 3-oxo-4,6-diene moiety, studies on other steroid series have demonstrated the importance of this feature for various biological activities. For example, the introduction of substituents or further modifications to this diene system can influence anti-inflammatory or other pharmacological properties.

The carboxylic acid side chain is another critical determinant of activity. In related steroidal compounds, the presence and nature of an acidic functional group on the side chain are known to be essential for certain biological effects.

Influence of Double Bond Positions and Functional Groups on Activity Profiles

The specific arrangement of double bonds and the nature of functional groups are paramount in defining the biological profile of this compound.

The conjugated 4,6-diene system in Ring A/B is a key feature that influences the planarity and electronic properties of this part of the steroid. The position of these double bonds is critical. Shifting the double bonds to other positions within the steroid nucleus would be expected to significantly alter the molecule's shape and its ability to bind to specific biological targets. For example, the more common 3-oxo-4-ene system found in many steroid hormones has a different conformational profile compared to the 3-oxo-4,6-diene system, which would lead to different biological activities.

The 3-keto group is a common feature in many biologically active steroids and is often crucial for their activity. Its presence allows for hydrogen bonding and other interactions with receptor sites. Reduction of the 3-keto group to a hydroxyl group, or its complete removal, would drastically change the polarity and hydrogen-bonding capacity of the molecule, likely leading to a significant loss or change in biological activity.

The carboxylic acid group at the end of the C-24 side chain is another pivotal functional group. Its acidic nature allows it to exist in an ionized state at physiological pH, which can be critical for receptor interaction and for the molecule's pharmacokinetic properties. Modifications of this group, for instance, by converting it to an ester or an amide, would alter its acidity and polarity, thereby influencing its biological activity. Studies on bile acid derivatives have shown that such modifications can indeed lead to compounds with different biological profiles.

The table below summarizes the hypothetical influence of certain structural modifications on the biological activity of this compound, based on general principles of steroid SAR.

Structural Modification Potential Impact on Biological Activity Rationale
Reduction of the 3-keto group to a 3-hydroxyl groupAltered or diminished activityChanges in hydrogen bonding capacity and polarity.
Removal of the C4-C5 or C6-C7 double bondSignificant change in activity profileLoss of planarity and altered electronic distribution in the A/B ring system.
Isomerization of the double bonds to other positionsDifferent biological activityAltered molecular geometry and fit within a biological target.
Esterification of the C-24 carboxylic acidModified potency or duration of actionChanges in polarity, lipophilicity, and metabolic stability.
Introduction of a hydroxyl group at other positionsPotentially enhanced or new activitiesIntroduction of new hydrogen bonding sites and alteration of the overall polarity.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Enzymatic Transformations and Metabolic Fates

The metabolic pathway of 3-Oxochola-4,6-dien-24-oate is intrinsically linked to the function of Δ4-3-oxosteroid 5β-reductase (AKR1D1), an enzyme crucial for the conversion of cholesterol to primary bile acids. In individuals with AKR1D1 deficiency, the metabolic pathway is disrupted, leading to an accumulation of 3-oxo-Δ4 bile acids, including this compound. This compound is formed as a transient intermediate during the normal hepatic biosynthesis of primary bile acids from cholesterol.

Future research should focus on identifying other potential enzymatic transformations that this compound may undergo, particularly in the context of a healthy versus a diseased liver. Investigating the complete downstream metabolic fate of this compound, both in the presence and absence of functional AKR1D1, will provide a more detailed map of bile acid metabolism. This could involve utilizing advanced metabolomic techniques to trace the biotransformation of isotopically labeled this compound in various in vitro and in vivo models. Understanding these pathways could reveal novel regulatory points in bile acid synthesis and detoxification.

Discovery of Additional Molecular Targets and Biological Roles

Currently, the primary biological role attributed to this compound is its utility as a biomarker for liver cirrhosis and certain inborn errors of metabolism. thermopileproject.com However, the broader family of bile acids is known to function as signaling molecules that regulate a variety of physiological processes through interaction with nuclear receptors and G-protein coupled receptors.

A critical area for future investigation is to determine if this compound itself has specific molecular targets and biological activities beyond its role as a metabolic intermediate. Studies should be designed to screen for its binding affinity to a panel of known and orphan receptors. This could uncover previously unknown signaling pathways regulated by this atypical bile acid. For instance, a structurally related dienone bile acid has shown binding affinity for the glucocorticoid receptor ligand-binding domain, suggesting potential interactions with anti-inflammatory pathways. thermopileproject.com Research has also indicated a positive correlation between hepatic levels of this compound and inflammatory biomarkers such as TNF-α and NFκB pp65, hinting at a role in inflammatory processes within the context of metabolic liver disease. thermopileproject.com

Development of Advanced Synthetic Methodologies for Chemical Probes

To fully explore the biological roles of this compound, the development of specialized chemical tools is essential. Advanced synthetic methodologies are needed to create probes that can be used to visualize and track the compound within cells and tissues, as well as to identify its binding partners.

Future synthetic efforts should focus on the regioselective introduction of reporter tags, such as fluorescent dyes or biotin, onto the this compound scaffold without significantly altering its native biological activity. The synthesis of photo-affinity probes, which can be used to covalently label interacting proteins upon photoactivation, would be particularly valuable for identifying its direct molecular targets. These chemical probes will be instrumental in cellular and in vivo imaging studies to elucidate the subcellular localization and dynamic behavior of this compound.

Comprehensive Analysis of Environmental Biotransformation Pathways

Steroidal compounds, including bile acids, are continuously released into the environment through human and animal waste. While the environmental fate of common steroids has been a subject of study, the biotransformation pathways of atypical bile acids like this compound remain largely unexplored. Given the recalcitrant nature of the steroid nucleus, understanding how this specific compound is degraded by environmental microorganisms is crucial for assessing its potential ecological impact.

Future research should involve isolating and characterizing microbial consortia from various environmental niches, such as soil and wastewater, that are capable of metabolizing this compound. Identifying the specific enzymes and genetic pathways involved in its degradation will provide a comprehensive picture of its environmental persistence and biotransformation. This knowledge is essential for developing effective bioremediation strategies for steroidal pollutants.

Exploration of this compound Derivatives as Lead Compounds in Basic Biological Research (Non-Clinical)

The unique structural features of this compound, including its conjugated dienone system, make it an interesting scaffold for the development of novel chemical entities for basic biological research. While the therapeutic potential of bile acid derivatives is an active area of investigation, the use of this compound derivatives as specific tools in non-clinical research is a nascent field.

Systematic chemical modification of the this compound structure could lead to the generation of a library of derivatives with diverse biological activities. For example, modifications to the side chain or the steroid nucleus could result in compounds that act as selective agonists or antagonists of specific receptors, or as inhibitors of particular enzymes involved in metabolic or signaling pathways. These derivatives could serve as valuable lead compounds for dissecting complex biological processes in a non-clinical setting, providing deeper insights into the fundamental mechanisms of cellular function and disease.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of 3-Oxochola-4,6-dien-24-oate using spectroscopic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify characteristic peaks such as the conjugated diene (4,6-diene) and the 3-oxo group. Compare experimental data with reference spectra from databases like NIST Chemistry WebBook . Mass spectrometry (MS) should confirm the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns. Cross-validate results with high-resolution MS (HRMS) to ensure an exact mass match (±5 ppm) .

Q. What are the critical steps in synthesizing this compound?

  • Methodological Answer : Follow a multi-step approach:

Precursor preparation : Start with a cholane backbone and introduce the 4,6-diene via selective dehydrogenation using catalysts like Pd/C under controlled hydrogen pressure .

Oxo-group introduction : Use Jones oxidation (CrO₃ in H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) to generate the 3-oxo functionality .

Esterification : Protect the carboxylic acid group (C24) using methyl or ethyl esters, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) .

  • Monitor reaction progress using thin-layer chromatography (TLC) and intermediate characterization with FT-IR to confirm functional groups .

Q. Which analytical techniques are most suitable for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 reverse-phase column with UV detection (λ = 210–254 nm) to quantify impurities. Optimize the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for baseline separation .
  • Elemental Analysis : Verify elemental composition (C, H, O) within ±0.3% of theoretical values.
  • Melting Point : Determine consistency with literature values (±2°C range) to confirm crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate experimental conditions (solvent, temperature, concentration) from conflicting studies to assess reproducibility. For example, DMSO-d₆ vs. CDCl₃ can cause significant shift variations in olefinic protons .
  • Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with empirical data .
  • Collaborative Verification : Share samples with independent labs to cross-validate results, ensuring instrument calibration and procedural consistency .

Q. What strategies optimize stereochemical outcomes during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Evans auxiliaries) to control stereochemistry at critical positions like C5 and C7 .
  • Temperature Control : Maintain low temperatures (-20°C to 0°C) during diene formation to prevent thermal isomerization .
  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., brucine) to separate enantiomers during the final esterification step .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–10) at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Light Sensitivity Testing : Expose samples to UV (254 nm) and visible light to assess photodegradation. Use amber vials for light-sensitive conditions .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (4°C, dark) based on degradation rates .

Q. What advanced computational methods are effective in predicting the biological activity of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with bile acid receptors (e.g., FXR or TGR5). Validate predictions with in vitro assays (e.g., luciferase reporter gene assays) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Train models with published data on related cholane derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.